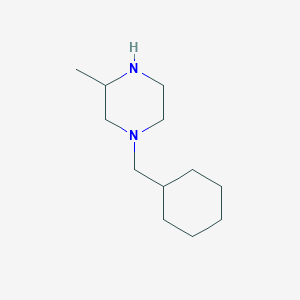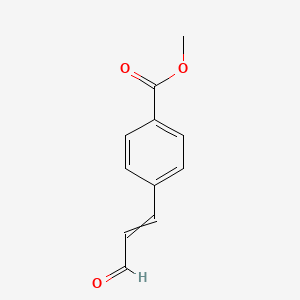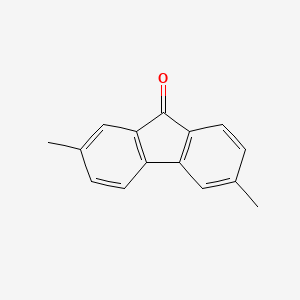
2,6-ジメチル-9H-フルオレン-9-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-9H-fluoren-9-one (CAS# 21436-48-6) is a research chemical . It has a molecular weight of 208.26 and a molecular formula of C15H12O . The IUPAC name for this compound is 2,6-dimethylfluoren-9-one .
Synthesis Analysis
9-Fluorenones, which include 2,6-Dimethyl-9H-fluoren-9-one, can be synthesized by the aerobic oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF .Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-9H-fluoren-9-one consists of a fluorene backbone with two methyl groups attached at the 2 and 6 positions, and a ketone functional group at the 9 position .Physical And Chemical Properties Analysis
2,6-Dimethyl-9H-fluoren-9-one is an off-white to light yellow solid . It has a melting point of >84°C . It is slightly soluble in chloroform, DMSO, and methanol .科学的研究の応用
ペロブスカイト太陽電池
この化合物は、ペロブスカイト太陽電池用の新しい小型分子ホール輸送材料の合成に使用されてきました . フルオレンを有機ホール輸送材料に導入すると、移動度と光起電力が向上することが示されています . 1.11 Vの光起電力を持ち、19.7%の電力変換効率が達成されました .
有機太陽電池
有機太陽電池用の新しいホール輸送材料であるN,N-ビス(9,9-ジメチル-9H-フルオレン-2-イル)-3',3',4',7'-テトラメチル-2',3'-ジヒドロスピロ[フルオレン-9,1'-インデン]-2-アミンを、スケーラブルでクロマトグラフィーフリーの合成法によって報告しました .
フッ素化フルオレノン
2,6-ジメチル-9H-フルオレン-9-オンから誘導できるフッ素化フルオレノンは、多ハロゲン化ジベンゾクリセンおよびジオデシック炭化水素の出発物質です .
ジベンゾクリセン
2,6-ジメチル-9H-フルオレン-9-オンの誘導体である2,7-ジブロモ-1,8-ジフルオロ-9H-フルオレン-9-オンは、新規戦略によって3,14-ジブロモ-4,13-ジフルオロジベンゾ[g,p]クリセンに変換されました .
Safety and Hazards
作用機序
Target of Action
This compound is a derivative of fluorenone , which is a class of organic compounds known for their wide range of applications in the field of organic synthesis
Mode of Action
Fluorenones, in general, are known to be involved in various chemical reactions, such as aerobic oxidation . The specific interactions of 2,6-Dimethyl-9H-fluoren-9-one with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Fluorenones, including 2,6-Dimethyl-9H-fluoren-9-one, are used as starting materials for the synthesis of polyhalogenated dibenzochrysenes and geodesic hydrocarbons . The downstream effects of these pathways are diverse and depend on the specific reactions involved.
生化学分析
Biochemical Properties
2,6-Dimethyl-9H-fluoren-9-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 2,6-Dimethyl-9H-fluoren-9-one and these enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of 2,6-Dimethyl-9H-fluoren-9-one on cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, 2,6-Dimethyl-9H-fluoren-9-one can affect gene expression and cellular metabolism . Studies have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 2,6-Dimethyl-9H-fluoren-9-one exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can lead to either the inhibition or enhancement of their catalytic functions . Furthermore, 2,6-Dimethyl-9H-fluoren-9-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethyl-9H-fluoren-9-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 2,6-Dimethyl-9H-fluoren-9-one can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,6-Dimethyl-9H-fluoren-9-one vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate metabolic pathways beneficially . At higher doses, it can induce toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2,6-Dimethyl-9H-fluoren-9-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body .
Transport and Distribution
The transport and distribution of 2,6-Dimethyl-9H-fluoren-9-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells, where it accumulates in specific cellular compartments . This localization is crucial for its biological activity, as it allows 2,6-Dimethyl-9H-fluoren-9-one to interact with its target molecules effectively .
Subcellular Localization
The subcellular localization of 2,6-Dimethyl-9H-fluoren-9-one is an important factor in its activity. The compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can be found in the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression .
特性
IUPAC Name |
2,6-dimethylfluoren-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-9-4-6-12-13(7-9)11-5-3-10(2)8-14(11)15(12)16/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNMONPUVKTIEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=O)C=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


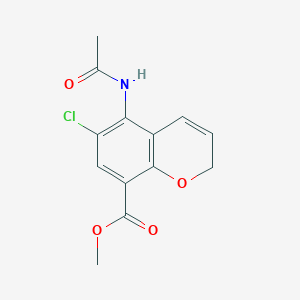
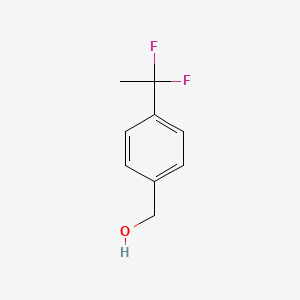
![3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione](/img/structure/B1396496.png)
![Spiro[3.5]nonane-7-carboxylic acid](/img/structure/B1396497.png)
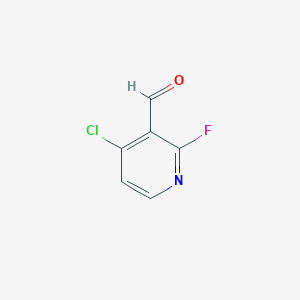
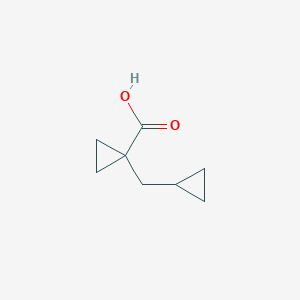
![(4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide](/img/structure/B1396500.png)
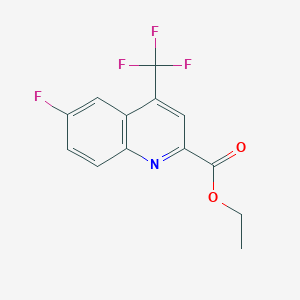
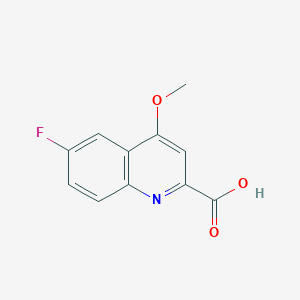

![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)
